BenchChemオンラインストアへようこそ!

1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine

Epigenetics Bromodomain inhibition BRPF scaffold proteins

A versatile research tool with dual activity: selective BRPF1 bromodomain inhibition (IC50 65nM, >20-fold selectivity over BRPF2/3) and mPGES-1 inhibition (IC50 506nM). Its 2-bromo substituent enables rapid SAR expansion via Pd-catalyzed cross-coupling. High-purity (≥95%) for reproducible results in epigenetics and inflammation target validation. Not for human use.

Molecular Formula C13H15BrF3N
Molecular Weight 322.16 g/mol
CAS No. 913296-73-8
Cat. No. B1467696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine
CAS913296-73-8
Molecular FormulaC13H15BrF3N
Molecular Weight322.16 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=C(C=CC(=C2)C(F)(F)F)Br
InChIInChI=1S/C13H15BrF3N/c14-12-5-4-11(13(15,16)17)8-10(12)9-18-6-2-1-3-7-18/h4-5,8H,1-3,6-7,9H2
InChIKeyKFNWEIPOFYZEMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine (CAS 913296-73-8): Chemical Profile and Procurement Specifications


1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine (CAS 913296-73-8, MF: C13H15BrF3N, MW: 322.16 g/mol) is a synthetic piperidine derivative featuring a 2-bromo-5-(trifluoromethyl)phenyl substituent attached via a methylene linker to the piperidine nitrogen . The compound has been registered in the ChEMBL database (CHEMBL4067436) and has documented binding activity against the bromodomain and PHD finger-containing protein 1 (BRPF1) as well as inhibitory activity against microsomal prostaglandin E synthase-1 (mPGES-1) [1][2]. As a research-grade small molecule with typical commercial purity specifications of 95% , this compound serves as a versatile synthetic intermediate and a tool compound for bromodomain-targeting and anti-inflammatory drug discovery programs.

Why 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine Cannot Be Casually Substituted with Other Piperidine Derivatives


Piperidine derivatives bearing a 2-bromo-5-(trifluoromethyl)phenyl substituent exhibit target-binding profiles that are highly sensitive to the precise substitution pattern on the phenyl ring and the nature of the linker between the phenyl and piperidine moieties. In bromodomain-targeting applications, compounds within this chemotype demonstrate differential selectivity across the BRPF family (BRPF1, BRPF2, BRPF3) that is not transferable to analogs with altered halogen positioning or trifluoromethyl group placement [1]. Similarly, for mPGES-1 inhibition, the methylene-linked piperidine scaffold confers a distinct potency profile (IC50 = 506 nM) that differs from directly linked or carbonyl-bridged analogs [2]. Substituting this compound with an uncharacterized piperidine derivative lacking these specific substituents would introduce uncontrolled variables in target engagement, selectivity, and downstream functional outcomes, thereby compromising experimental reproducibility and invalidating cross-study comparisons.

1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine (CAS 913296-73-8): Quantitative Differentiation Evidence


BRPF Family Bromodomain Selectivity: Differential IC50 Values Across BRPF1, BRPF2-BRD1, and BRPF3

This compound demonstrates differential inhibitory potency across the three bromodomain-containing members of the BRPF scaffolding protein family. Against human BRPF1, it exhibits an IC50 of 65 nM, whereas activity against human BRPF2-BRD1 is substantially reduced (IC50 = 1,400 nM), and activity against human BRPF3 is minimal (IC50 = 7,600 nM) [1]. This intra-family selectivity profile distinguishes it from pan-BRPF inhibitors or analogs with altered substitution that may exhibit different selectivity windows.

Epigenetics Bromodomain inhibition BRPF scaffold proteins Histone acetyltransferase recruitment

mPGES-1 Enzyme Inhibition: Validated IC50 in Human Cellular Context

This compound inhibits microsomal prostaglandin E synthase-1 (mPGES-1) with an IC50 of 506 nM in a human HEK293 cellular assay system, as measured by PGE2 production via HTRF assay after 60 minutes [1]. While more potent mPGES-1 inhibitors exist (e.g., certain benzimidazole-based compounds with sub-nanomolar IC50 values), this compound provides a moderate-potency tool compound with a well-characterized methylene-linked piperidine scaffold that may serve as a starting point for further optimization or as a control in selectivity profiling against related prostanoid pathway enzymes.

Inflammation Prostaglandin E2 synthase mPGES-1 inhibition COX-2-sparing anti-inflammatory

Synthetic Versatility: Bromine Handle Enables Downstream Derivatization via Cross-Coupling

The presence of a bromine atom at the 2-position of the phenyl ring provides a synthetically tractable handle for Pd-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This bromine substituent remains intact under standard amine alkylation conditions used to construct the methylene-piperidine linkage, enabling late-stage diversification of the phenyl ring after the piperidine core is installed. Analogs lacking this halogen handle (e.g., unsubstituted phenyl or trifluoromethyl-only derivatives) cannot participate in these transformative cross-coupling reactions without prior functionalization.

Medicinal chemistry Cross-coupling reactions Suzuki coupling Buchwald-Hartwig amination Library synthesis

Physical Property Benchmark: Molecular Weight and Lipophilicity Parameters for CNS Multiparameter Optimization (MPO) Scoring

With a molecular formula of C13H15BrF3N and a molecular weight of 322.16 g/mol , this compound falls within the optimal range for CNS drug candidates according to the CNS MPO (Multiparameter Optimization) scoring system. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperidine nitrogen (calculated pKa ~8-9) provides a basic center for potential salt formation . The combination of bromine and trifluoromethyl substituents on the phenyl ring confers a unique balance of lipophilicity and electron-withdrawing character that differs from chloro-, fluoro-, or methyl-substituted analogs.

Physicochemical properties CNS drug design Lipinski's Rule of Five MPO scoring ADME prediction

Commercial Availability and Purity Specifications Across Multiple Vendors

This compound is commercially available from multiple independent suppliers including AK Scientific (Catalog Z1077, purity 95%), Boroncore (Catalog BC006615), ChemScence, CymitQuimica (Ref. 10-F632209), and Leyan (Catalog 1265452, purity 95+%) [1]. This multi-vendor availability ensures supply chain redundancy and competitive pricing. Purity specifications are consistently reported at 95% or higher, suitable for research-grade applications without the need for additional purification. Analogs with identical substitution patterns but different regiochemistry (e.g., 3-bromo-5-trifluoromethyl or 4-bromo-2-trifluoromethyl variants) may have limited commercial availability or inconsistent purity across vendors.

Procurement Supply chain Purity specification Vendor comparison Research-grade chemical

1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine (CAS 913296-73-8): Recommended Research and Industrial Applications


Tool Compound for BRPF1 Bromodomain Functional Studies in Epigenetics Research

Researchers investigating the role of BRPF scaffolding proteins in histone acetyltransferase recruitment and chromatin regulation can employ this compound as a selective tool for BRPF1 bromodomain engagement. With an IC50 of 65 nM against BRPF1 and substantially reduced activity against BRPF2-BRD1 (IC50 = 1,400 nM) and BRPF3 (IC50 = 7,600 nM) [1], this compound enables functional dissection of BRPF1-specific pathways while minimizing confounding off-target effects on related bromodomain-containing proteins. Applications include chromatin immunoprecipitation (ChIP) studies, gene expression profiling in BRPF-dependent contexts, and target validation experiments in cancer models where BRPF1 dysregulation has been implicated.

mPGES-1 Pathway Investigation in Inflammatory Disease Models

This compound serves as a moderate-potency mPGES-1 inhibitor (cellular IC50 = 506 nM) [1] suitable for in vitro studies of prostaglandin E2 biosynthesis downstream of COX-2. Given the therapeutic interest in mPGES-1 as a target for inflammation with potentially reduced gastrointestinal and cardiovascular side effects compared to COX-2 inhibitors, this compound provides a tool for target validation experiments, selectivity profiling against other prostanoid pathway enzymes, and as a reference compound for developing more potent mPGES-1 inhibitors.

Advanced Synthetic Intermediate for Piperidine-Based Library Construction

Medicinal chemistry groups engaged in library synthesis or SAR exploration around piperidine-containing scaffolds can utilize this compound as a versatile advanced intermediate. The bromine substituent at the 2-position of the phenyl ring enables late-stage diversification through Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira couplings), allowing rapid generation of analog series from a single common precursor. This strategy reduces synthetic step count and accelerates hit-to-lead optimization timelines compared to de novo synthesis of each analog.

CNS Drug Discovery: Lead-like Scaffold with Favorable Physicochemical Parameters

Drug discovery programs targeting CNS indications can evaluate this compound as a lead-like starting point due to its molecular weight (322.16 g/mol) within the optimal CNS MPO range and its balanced Br/CF3 substitution pattern [1]. The piperidine core provides a basic nitrogen amenable to salt formation for improved solubility and formulation, while the trifluoromethyl group confers metabolic stability and enhanced blood-brain barrier permeability. This scaffold is particularly suitable for initial hit expansion in programs targeting neurological or psychiatric disorders where piperidine-containing pharmacophores are prevalent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.